4-Piperidinylmethyl isonicotinate hydrochloride
Overview
Description
4-Piperidinylmethyl isonicotinate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is widely used in medical research and industry due to its unique chemical properties. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinylmethyl isonicotinate hydrochloride typically involves the esterification of isonicotinic acid with 4-piperidinemethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl isonicotinate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
4-Piperidinylmethyl isonicotinate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Piperidinylmethyl isonicotinate hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a piperidine ring. This structural feature contributes to its distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
piperidin-4-ylmethyl pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-3-7-14-8-4-11)16-9-10-1-5-13-6-2-10;/h3-4,7-8,10,13H,1-2,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXFKDSFESBFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-31-1 | |
Record name | 4-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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